Camelliatannin F Camelliatannin F Camelliatannin F belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Camelliatannin F is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 154561-15-6
VCID: VC21098037
InChI: InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2
SMILES: C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Molecular Formula: C48H34O26
Molecular Weight: 1026.8 g/mol

Camelliatannin F

CAS No.: 154561-15-6

Cat. No.: VC21098037

Molecular Formula: C48H34O26

Molecular Weight: 1026.8 g/mol

* For research use only. Not for human or veterinary use.

Camelliatannin F - 154561-15-6

Specification

CAS No. 154561-15-6
Molecular Formula C48H34O26
Molecular Weight 1026.8 g/mol
IUPAC Name 9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione
Standard InChI InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2
Standard InChI Key QVQMITBCNKWSNM-UHFFFAOYSA-N
SMILES C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Physical Properties

Camelliatannin F has the molecular formula C48H34O26, with a calculated molecular weight of 1026.8 g/mol . The monoisotopic mass has been determined to be 1026.134 g/mol, with an average molecular mass of 1026.774 g/mol . These precise measurements reflect the complex nature of this large polyphenolic compound.

The structure of Camelliatannin F consists of an epicatechin unit linked to a C-glucosidic ellagitannin moiety, creating its unique structural arrangement . This configuration contributes to the compound's chemical behavior and potential biological activities.

Chemical Identifiers

The following table presents key chemical identifiers for Camelliatannin F:

Identifier TypeValue
CAS Registry Number154561-15-6
PubChem CID16132254
IUPAC Name(8S,9S,13S,14R,15S,27R)-9-(3,4-dihydroxyphenyl)-15-[(10S,11S)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione
Creation Date (Database)2007-07-03
Last Modified2025-03-01

The extensive IUPAC name reflects the structural complexity of Camelliatannin F, detailing its multiple functional groups and stereochemical configuration. The compound's systematic name highlights its numerous hydroxyl groups, phenyl rings, and complex cyclic structure that characterize many bioactive tannins.

Natural Sources and Distribution

Botanical Sources

Camelliatannin F has been definitively identified in the following Camellia species:

SpeciesPlant PartsReference
Camellia japonica L.Leaves and fruits
Camellia hongkongensisNot specified

The isolation of Camelliatannin F from both leaves and fruits of Camellia japonica indicates its distribution across different plant tissues . This suggests potential biological roles in multiple aspects of plant physiology or defense mechanisms, as is common with many plant polyphenolic compounds.

Related Compounds

Camelliatannin F is part of a series of related compounds isolated from Camellia species. Research has identified several structurally related tannins, including:

  • Camelliatannin G (4) - Also isolated from leaves of Camellia japonica L., with similar structural characteristics involving an epicatechin unit and C-glucosidic ellagitannin moiety

  • Camelliatannin H (5) - A dimeric hydrolyzable tannin isolated from the fruits of Camellia japonica L.

  • Camelliins A (6) and B (7) - Related compounds isolated alongside Camelliatannin F from Camellia japonica fruits

  • Camelliatannin A (1) - Another tannin compound found in Camellia japonica fruits

This family of compounds represents an important class of specialized metabolites within the Camellia genus, potentially contributing to the characteristic properties of these plants.

Research Findings and Analytical Approaches

Isolation and Structural Elucidation

The isolation of Camelliatannin F has been documented in scientific literature, with researchers successfully extracting and characterizing this complex compound from Camellia japonica leaves and fruits . The structural elucidation has revealed its nature as a complex tannin consisting of an epicatechin unit linked to a C-glucosidic ellagitannin moiety .

The structural characterization of Camelliatannin F likely involved multiple analytical techniques commonly employed in natural product chemistry, including various chromatographic methods, mass spectrometry, and nuclear magnetic resonance spectroscopy. These approaches would have been necessary to accurately determine the compound's complex structure with its numerous functional groups and stereochemical features.

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